molecular formula C17H17ClN2S B5774113 N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B5774113
M. Wt: 316.8 g/mol
InChI Key: GWWZHPOUDHVWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoquinoline family and is known for its unique properties and structure. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been proposed that this compound may work by modulating the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have several biochemical and physiological effects. In terms of its anticancer activity, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In terms of its neuroprotective effects, this compound has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its potent anticancer and neuroprotective activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is to further investigate the mechanism of action of this compound, particularly in terms of its neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental settings. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 3-chloro-2-methylbenzaldehyde with ammonium thiocyanate in the presence of a base. The resulting product is then reacted with cyclohexanone to yield the final product. The synthesis of this compound is relatively straightforward and can be achieved through a series of simple steps.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been used in various scientific research applications, including cancer research and neuroscience. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-12-15(18)7-4-8-16(12)19-17(21)20-10-9-13-5-2-3-6-14(13)11-20/h2-8H,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZHPOUDHVWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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